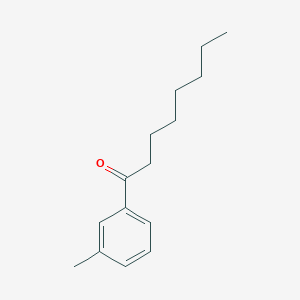
7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol is a halogenated organic compound. This compound is characterized by the presence of multiple halogen atoms, including chlorine, fluorine, and iodine, attached to a heptane backbone. The presence of these halogens imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the halogenation of a heptane derivative, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective addition of halogens and the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogen gases. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The halogen atoms can be reduced to form less halogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the halogens may produce partially halogenated heptane derivatives.
Applications De Recherche Scientifique
7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into other molecules.
Biology: The compound’s unique structure makes it a useful probe in studying halogenated biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol exerts its effects involves interactions with various molecular targets. The halogen atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, further affecting the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-4,4,5,5,6,6,7,7-octafluoroheptan-1-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol: Lacks the chlorine atom, which may affect its chemical properties and reactivity.
Uniqueness
7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol is unique due to the presence of multiple halogen atoms, which impart distinct chemical properties. The combination of chlorine, fluorine, and iodine in a single molecule allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
| 103147-31-5 | |
Formule moléculaire |
C7H6ClF8IO |
Poids moléculaire |
420.46 g/mol |
Nom IUPAC |
7-chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol |
InChI |
InChI=1S/C7H6ClF8IO/c8-7(15,16)6(13,14)5(11,12)4(9,10)1-3(17)2-18/h3,18H,1-2H2 |
Clé InChI |
LQNZLEXMFXLCHU-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)I)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)

![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)


![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)



